N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide
Description
Core Benzodiazepine Architecture and Subclassification
The benzodiazepine scaffold consists of a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms at positions 1 and 4 (1,4-benzodiazepines) or 1 and 5 (1,5-benzodiazepines). The compound under analysis belongs to the 1,5-benzodiazepine subclass, distinguished by nitrogen atoms at positions 1 and 5 of the diazepine ring (Figure 1). This structural variation alters the spatial orientation of substituents and modulates binding to the GABA~A~ receptor’s benzodiazepine site (BzBS).
Table 1: Key Structural Features of 1,4- vs. 1,5-Benzodiazepines
| Feature | 1,4-Benzodiazepines | 1,5-Benzodiazepines |
|---|---|---|
| Nitrogen positions | 1 and 4 | 1 and 5 |
| Receptor binding mode | Planar conformation | Distorted chair conformation |
| Common derivatives | Diazepam, Lorazepam | Clobazam, Arfendazam |
| Pharmacokinetic profile | Longer half-life | Shorter metabolic clearance |
The 1,5-substitution pattern reduces steric hindrance at the receptor interface, potentially enhancing subtype selectivity. For N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide, this configuration permits optimal positioning of the thiophen-2-yl group at position 4 and the acetamide side chain at position 1.
Substituent Analysis and Pharmacophore Alignment
The unified pharmacophore model for benzodiazepines identifies three critical regions for receptor interaction:
- Aromatic region (position 7-8): The 7,8-dimethyl groups enhance hydrophobic interactions with residues in the BzBS.
- Electrophilic region (position 2): The 2-oxo group forms hydrogen bonds with histidine residues in the α-subunit of GABA~A~.
- Side chain region (position 1): The N-(2-chloro-4-fluorophenyl)acetamide moiety extends into a lipophilic pocket, with halogen atoms improving binding affinity.
The thiophen-2-yl group at position 4 introduces a heteroaromatic system distinct from traditional phenyl substituents. Thiophene’s electron-rich π-system and smaller van der Waals radius compared to benzene may facilitate tighter binding to the receptor’s aromatic subpocket.
Structural comparison to classical benzodiazepines :
- Clobazam : A 1,5-benzodiazepine with unsubstituted phenyl at position 4. The replacement of phenyl with thiophen-2-yl in the subject compound likely increases dipole interactions.
- Etizolam : A thienodiazepine (thiophene-fused diazepine) with potent anxiolytic activity. While etizolam incorporates thiophene into the core scaffold, the subject compound retains a benzene-diazepine core but appends thiophene as a substituent.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O2S/c1-13-8-18-20(9-14(13)2)28(23(30)11-19(26-18)21-4-3-7-31-21)12-22(29)27-17-6-5-15(25)10-16(17)24/h3-10H,11-12H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXXDMVECBXRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide typically involves multiple steps:
Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring.
Introduction of the thiophene group: The thiophene group is introduced through a substitution reaction.
Acetylation: The final step involves the acetylation of the benzodiazepine derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thiophene group to a sulfoxide or sulfone.
Reduction: Reduction reactions may target the carbonyl group in the benzodiazepine ring.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of other benzodiazepine derivatives.
Biology: Studying its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: Use in the development of new pharmaceuticals or as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide likely involves its interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
N-Substituted 2-Arylacetamides
Compounds like 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () share the arylacetamide backbone but differ in the heterocyclic substituents. Key comparisons include:
- Hydrogen-Bonding Motifs : The amide group in both compounds forms R₂²(10) dimers via N–H⋯O interactions, stabilizing crystal packing . However, steric effects from the thiophen-2-yl group in the target compound may alter dihedral angles between aromatic rings (e.g., benzodiazepine vs. pyrazole rings), impacting molecular conformation .
Benzodiazepine Derivatives
The 1,5-benzodiazepine core distinguishes this compound from 1,4-benzodiazepines (e.g., diazepam). The thiophen-2-yl substituent at position 4 enhances π-stacking interactions compared to phenyl or alkyl groups in classical benzodiazepines.
Physicochemical Properties
NMR Spectral Analysis
highlights NMR as a critical tool for comparing chemical environments. For the target compound:
- Regions of Divergence : Similar to compounds 1 and 7 in , chemical shifts in regions A (positions 39–44) and B (positions 29–36) would differ due to the thiophen-2-yl group’s electron-withdrawing effects, altering local magnetic environments .
- Conserved Regions : Protons on the benzodiazepine core and acetamide linker would exhibit shifts comparable to those in simpler arylacetamides (e.g., ±0.1 ppm variance) .
Crystallography and Hydrogen Bonding
The compound’s crystal structure is expected to resemble N-(4-fluorobenzyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide (), which forms layered structures via N–H⋯O and C–H⋯F interactions. However, the thiophen-2-yl group may introduce S⋯π contacts, a feature absent in fluorine- or chlorine-only analogues .
Data Tables
Table 1: Structural Comparison of Selected Acetamide Derivatives
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 455.9 g/mol. The structure features a benzodiazepine core modified with a thiophene group and a chloro-fluoro phenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClFN3O2S |
| Molecular Weight | 455.9 g/mol |
| IUPAC Name | This compound |
The primary mechanism by which this compound exerts its effects is through modulation of the gamma-aminobutyric acid (GABA) receptor. Benzodiazepines are known to enhance the inhibitory effects of GABA by binding to specific sites on the GABA_A receptor complex. This action leads to increased neuronal inhibition, resulting in sedative, anxiolytic, and muscle relaxant effects.
Therapeutic Applications
Research indicates that compounds similar to this compound may have potential applications in treating various conditions:
- Anxiety Disorders : Due to their anxiolytic properties.
- Insomnia : As sedatives to aid sleep.
- Neurological Disorders : Potential use in conditions such as epilepsy due to their anticonvulsant effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds or analogs:
- Antimicrobial Activity : Some benzodiazepine derivatives have shown moderate antimicrobial properties against various bacterial strains. For example, studies on Schiff bases derived from benzodiazepines indicated potential antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Research has highlighted that certain benzodiazepine derivatives can inhibit cancer cell proliferation through various pathways involving apoptosis and cell cycle regulation .
- Neuropharmacological Effects : A study demonstrated that benzodiazepine-like compounds could modulate neurotransmitter systems beyond GABAergic pathways, potentially affecting serotonin and dopamine levels .
Summary of Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial | Moderate activity against E. coli and S. aureus |
| Anticancer | Inhibition of cancer cell proliferation |
| Neuropharmacology | Modulation of serotonin and dopamine systems |
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions optimize yield?
Methodological Answer: Synthesis typically involves coupling reactions between the benzodiazepinone core and the substituted acetamide moiety. A carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in dichloromethane or dimethylformamide (DMF) at 273 K is critical for activating carboxylic acid intermediates. Triethylamine is often used as a base to neutralize HCl byproducts . Key conditions include:
- Temperature control (0–5°C) to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the pure product. Yield Optimization : Pre-activation of the carboxylic acid with EDC for 30 minutes before adding the amine component improves coupling efficiency .
Q. Which spectroscopic and crystallographic techniques effectively characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substitution patterns. For example, the thiophen-2-yl group shows distinct aromatic protons at δ 7.2–7.5 ppm .
- X-ray Crystallography : Resolves conformational dynamics. The compound’s dihedral angles between aromatic rings (e.g., 54.8°–77.5°) reveal steric interactions influencing bioactivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 468.12) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
Methodological Answer: Contradictions often arise from variations in:
- Purity : Use HPLC (≥95% purity) to eliminate impurities affecting assay results .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, cytotoxicity assays may vary due to differential uptake rates .
- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic forms altering target binding . Case Study : A 2023 study found that N-substituted acetamides with planar amide groups showed 20% higher kinase inhibition than non-planar analogs, highlighting conformation-dependent activity .
Q. What strategies analyze conformational dynamics in different solvent environments?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvent interactions. For example, DMSO induces a 10° twist in the benzodiazepinone ring versus water .
- Solvent-Dependent NMR : Compare NOESY spectra in D2O and DMSO-d6 to identify solvent-driven conformational shifts.
- Crystallographic Solvent Screening : Co-crystallize the compound with solvents (e.g., methanol, acetonitrile) to observe lattice-driven conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
